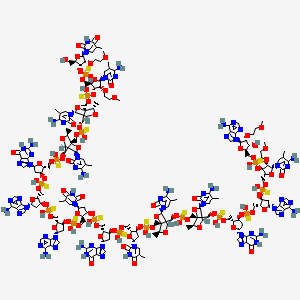
7-(Aminomethyl)isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Aminomethyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and therapeutic potential. This compound is characterized by the presence of an aminomethyl group attached to the seventh position of the isoindolinone ring, making it a unique and valuable molecule in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the cyanation of a precursor compound followed by complete hydrogenation of the resulting dicyanide. This method emphasizes high atom-efficiency and simple operation . Another method involves the use of ultrasonic irradiation to prepare isoindolinone derivatives from 3-alkylidenephtalides, which is known for its high efficiency and yields .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of sustainable and green chemistry approaches, such as ultrasonic-assisted synthesis, is becoming increasingly popular due to its environmental benefits and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Aminomethyl)isoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
7-(Aminomethyl)isoindolin-1-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 7-(Aminomethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, as a potential CDK7 inhibitor, it binds to the active site of the enzyme, disrupting its function and thereby inhibiting cell cycle progression in cancer cells . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the enzyme’s active site is crucial for its inhibitory activity .
Comparación Con Compuestos Similares
- 6-(Aminomethyl)isoindolin-1-one
- 5-(Aminomethyl)isoindolin-1-one
- 3-Hydroxyisoindolin-1-one
Comparison: 7-(Aminomethyl)isoindolin-1-one is unique due to the specific position of the aminomethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For example, 6-(Aminomethyl)isoindolin-1-one and 5-(Aminomethyl)isoindolin-1-one have similar structures but may exhibit different properties and applications due to the positional differences . Additionally, 3-Hydroxyisoindolin-1-one is known for its presence in natural products and pharmaceuticals, highlighting the diverse applications of isoindolinone derivatives .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
7-(aminomethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H10N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,4-5,10H2,(H,11,12) |
Clave InChI |
LIQMETHGSGOSKV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)CN)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane](/img/structure/B13910685.png)
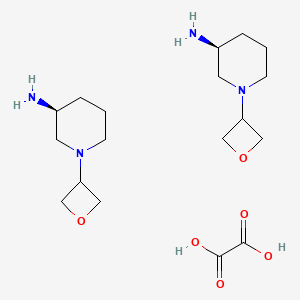
![tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate](/img/structure/B13910696.png)
![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
H)methanol](/img/structure/B13910701.png)
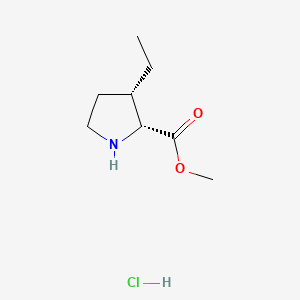
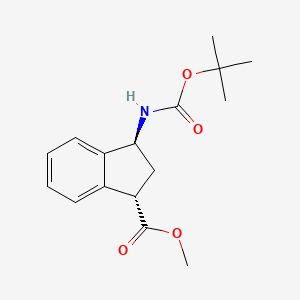
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13910733.png)
![3-Cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13910737.png)
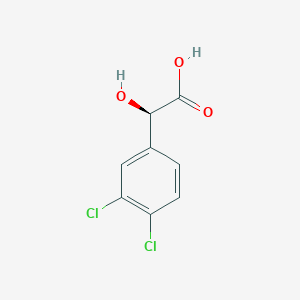
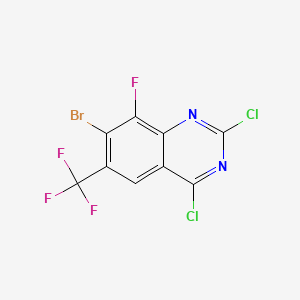
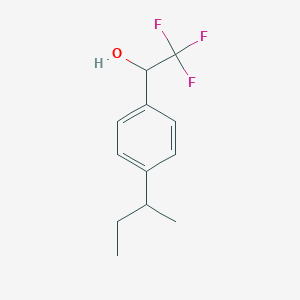
![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)
